C9 Linker Degradation Profile vs Shorter Analogs
While direct degradation data for PROTACs assembled specifically with (S,R,S)-AHPC-CO-C9-acid are not available in the public domain, extensive linker structure-activity relationship (SAR) studies across multiple PROTAC targets demonstrate that linker length critically determines degradation efficiency [1]. In a systematic SHP2 PROTAC study, degradation efficiency varied from 16% to >95% depending solely on linker atom count, with an optimal 13-atom linker achieving >95% degradation at 1 μM while a 14-atom linker dropped to 16% [2]. The C9 alkyl-acid linker provides approximately 11-12 atoms (including amide bonds) between the VHL ligand and conjugation point, positioning it as a mid-length linker distinct from shorter C2-C3 acid variants and longer C10 or PEG-based alternatives .
| Evidence Dimension | Linker length impact on PROTAC degradation efficiency (cross-target inference) |
|---|---|
| Target Compound Data | C9 alkyl linker (~11-12 atom chain length) |
| Comparator Or Baseline | SHP2 PROTAC series: 11-atom linker (51% degradation), 12-atom (74%), 13-atom (>95%), 14-atom (16%) |
| Quantified Difference | Linker length variation of ±1 atom can alter degradation by 2- to 6-fold |
| Conditions | HEK293 cells, 1 μM treatment, 16 h (SHP2 PROTAC study) |
Why This Matters
Procurement of the C9 linker variant enables exploration of a specific linker-length parameter space not accessible with shorter C2-C3 or longer C10+ analogs, which is essential for systematic SAR campaigns.
- [1] K. A. Donovan et al. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & Medicinal Chemistry. 2023; 88-89: 117334. View Source
- [2] Molecules. 2023; 28(19): 6947. Table 2: Degradation results of second generation SHP2 PROTACs. View Source
